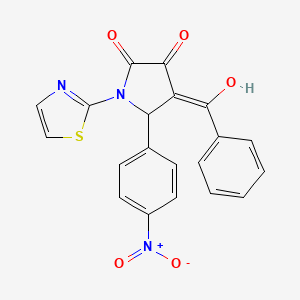![molecular formula C21H18N4O5 B3920022 N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide](/img/structure/B3920022.png)
N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide
Overview
Description
N-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide, commonly known as NIK-247, is a potent and selective inhibitor of the TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) pathways. This small molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mechanism of Action
NIK-247 selectively inhibits the N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide and IKKε pathways by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of downstream substrates, including transcription factors such as IRF3 and NF-κB, which are involved in the regulation of immune and inflammatory responses. By blocking these pathways, NIK-247 can modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
NIK-247 has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, NIK-247 has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In autoimmune disorders, NIK-247 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells, leading to a reduction in disease symptoms. In viral infections, NIK-247 has been shown to inhibit the replication of viruses and enhance the host antiviral response.
Advantages and Limitations for Lab Experiments
NIK-247 has several advantages for lab experiments, including its high potency and selectivity for N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide and IKKε, its ability to inhibit multiple downstream targets, and its suitability for large-scale production. However, there are also some limitations to using NIK-247 in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of NIK-247. One potential direction is the optimization of the synthetic route to improve yield and purity. Another direction is the development of novel analogs of NIK-247 with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to investigate the potential therapeutic applications of NIK-247 in various diseases, including cancer, autoimmune disorders, and viral infections. Finally, the development of new screening assays and animal models will be crucial for the identification and validation of new targets for NIK-247.
Scientific Research Applications
NIK-247 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, NIK-247 has been shown to inhibit the growth of cancer cells by blocking the N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide and IKKε pathways, which are involved in tumor progression and immune evasion. In autoimmune disorders, NIK-247 has been shown to suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells, thereby alleviating disease symptoms. In viral infections, NIK-247 has been shown to inhibit the replication of viruses by blocking the host antiviral response.
properties
IUPAC Name |
N-[(E)-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c26-21(16-9-11-22-12-10-16)24-23-15-17-3-1-2-4-20(17)30-14-13-29-19-7-5-18(6-8-19)25(27)28/h1-12,15H,13-14H2,(H,24,26)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAPIKBUZYHPLV-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919940.png)
![N-[2-(dimethylamino)ethyl]-1-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-indole-3-carboxamide](/img/structure/B3919943.png)


![4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3919957.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3919964.png)

![1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone](/img/structure/B3919993.png)

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920006.png)
![methyl (3-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3920010.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920013.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B3920026.png)
